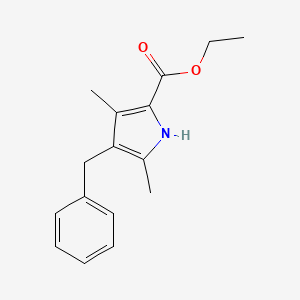![molecular formula C25H38N2O B14265485 2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine CAS No. 138555-98-3](/img/no-structure.png)
2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This particular compound is characterized by its unique structure, which includes a hexylphenyl group and a methyloctyl ether group attached to the pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine typically involves the reaction of 4-hexylphenylhydrazine with 6-methyloctyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate
- 2-(4-Methylphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate
Uniqueness
2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hexylphenyl group and a methyloctyl ether group attached to the pyrazine ring sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
| 138555-98-3 | |
Molekularformel |
C25H38N2O |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
2-(4-hexylphenyl)-5-(6-methyloctoxy)pyrazine |
InChI |
InChI=1S/C25H38N2O/c1-4-6-7-10-13-22-14-16-23(17-15-22)24-19-27-25(20-26-24)28-18-11-8-9-12-21(3)5-2/h14-17,19-21H,4-13,18H2,1-3H3 |
InChI-Schlüssel |
REIZZCABJKCCHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2=CN=C(C=N2)OCCCCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)



![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)

